6-Methylquinolin-8-amine hydrochloride
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Overview
Description
6-Methylquinolin-8-amine hydrochloride is a chemical compound with the molecular formula C10H10N2·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylquinolin-8-amine hydrochloride typically involves the nitration of 6-methylquinoline followed by reduction and subsequent amination. The nitration step introduces a nitro group at the 8-position of the quinoline ring, which is then reduced to an amine group. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification and crystallization to obtain the hydrochloride salt in high purity. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methylquinolin-8-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methyl and amine groups can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties.
Scientific Research Applications
6-Methylquinolin-8-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antimalarial, antimicrobial, and anticancer activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It serves as a probe in biological studies to investigate the mechanisms of action of various enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Methylquinolin-8-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
8-Quinolinamine: A closely related compound with similar biological activities.
6-Methylquinoline: The parent compound from which 6-Methylquinolin-8-amine hydrochloride is derived.
Quinoline: The basic structure shared by all these compounds.
Uniqueness
This compound is unique due to the presence of both a methyl group and an amine group on the quinoline ring, which enhances its chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
6-methylquinolin-8-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c1-7-5-8-3-2-4-12-10(8)9(11)6-7;/h2-6H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQPSTNROVJDCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)N)N=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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